molecular formula C15H29N3O5 B12438451 2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid CAS No. 66317-22-4

2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

Cat. No.: B12438451
CAS No.: 66317-22-4
M. Wt: 331.41 g/mol
InChI Key: BKVICMPZWRNWOC-UHFFFAOYSA-N
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Description

2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid is a complex organic compound with significant biological activity. It is a derivative of amino acids and exhibits a range of properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid involves multiple steps, starting from simpler amino acid derivatives. One common approach is the stereospecific reaction from D-gulonic acid γ-lactone and D-glucono-δ-lactone . These reactions often require the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process may include steps such as purification through crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-2-hydroxybutanoic acid: A simpler analog with similar biological activity.

    4-Phenylbutanoic acid: Another derivative with distinct properties and applications.

Uniqueness

2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid is unique due to its complex structure and specific stereochemistry, which confer distinct biological activities and make it valuable in various research and industrial applications .

Properties

CAS No.

66317-22-4

Molecular Formula

C15H29N3O5

Molecular Weight

331.41 g/mol

IUPAC Name

2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C15H29N3O5/c1-7(2)6-10(15(22)23)17-14(21)12(8(3)4)18-13(20)11(16)9(5)19/h7-12,19H,6,16H2,1-5H3,(H,17,21)(H,18,20)(H,22,23)

InChI Key

BKVICMPZWRNWOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)N

Origin of Product

United States

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